Regioisomeric Differentiation: 4-Methoxy vs 2-Methoxy Substitution Determines Screening Profile
The target compound (4-methoxy, CAS 887467-25-6) was tested in four distinct MLPCN high-throughput screening (HTS) campaigns—RGS4 potentiation [1], mu/delta opioid receptor heterodimerization [2], ADAM17 exosite inhibition [3], and CHRM1 agonism [4]—whereas its 2-methoxy positional isomer (CAS 877811-20-6) was tested in an independent dopamine D₂ receptor β-arrestin recruitment assay with an EC₅₀ of 30 nM [5]. The non-overlapping target engagement profiles demonstrate that the position of the methoxy substituent determines which screening assays each isomer is entered into, reflecting divergent molecular recognition.
| Evidence Dimension | Target screening profile (number and identity of primary HTS campaigns) |
|---|---|
| Target Compound Data | Tested in 4 MLPCN HTS campaigns: RGS4 potentiator (AID 463111), OPRM1-OPRD1 heterodimerization agonist (AID 504326), ADAM17 exosite inhibitor (AID 720648), CHRM1 agonist (AID 588814). Active/inactive call results not publicly disclosed at primary screen level. |
| Comparator Or Baseline | 2-Methoxy isomer (CAS 877811-20-6): tested in dopamine D₂ receptor β-arrestin recruitment assay (BindingDB ID BDBM50618103), EC₅₀ = 30 nM. |
| Quantified Difference | Non-overlapping assay target portfolios; 4-methoxy isomer screened against 4 distinct GPCR/protease targets; 2-methoxy isomer tested against a dopamine receptor. Direct comparative IC₅₀ values unavailable. |
| Conditions | All MLPCN primary HTS assays conducted at single concentration (typically 10 μM) in 1536-well format; D₂ assay in CHO-K1 cells with β-galactosidase fragment complementation readout. |
Why This Matters
Procurement decisions dependent on target class should not assume interchangeability of regioisomers; the 4-methoxy isomer's multi-target HTS exposure may support broader phenotypic screening applications.
- [1] PubChem AID 463111: Primary cell-based HTS assay for RGS4 potentiators. Johns Hopkins Ion Channel Center, MLPCN. View Source
- [2] PubChem AID 504326: Luminescence-based cell-based primary HTS assay for OPRM1-OPRD1 heterodimerization agonists. The Scripps Research Institute Molecular Screening Center, MLPCN. View Source
- [3] PubChem AID 720648: QFRET-based biochemical primary HTS assay for ADAM17 exosite inhibitors. The Scripps Research Institute Molecular Screening Center, MLPCN. View Source
- [4] PubChem AID 588814: Fluorescence-based cell-based primary HTS assay for CHRM1 agonists. The Scripps Research Institute Molecular Screening Center, MLPCN. View Source
- [5] BindingDB BDBM50618103: Agonist activity at human D2 receptor for CAS 877811-20-6. ChEMBL CHEMBL5436702. View Source
